Benzyl 3-(benzyloxy)-4-methoxybenzoate
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Overview
Description
Benzyl 3-(benzyloxy)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a benzyloxy group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(benzyloxy)-4-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-methoxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzaldehyde or 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of benzyl 3-(benzyloxy)-4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
Benzyl 3-(benzyloxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 3-(benzyloxy)-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- Benzyl 3-(benzyloxy)-4-methoxybenzyl alcohol
- 4-Benzyloxy-3-methoxybenzaldehyde
- Benzyl 3-(benzyloxy)-4-methoxybenzoic acid
Comparison: Benzyl 3-(benzyloxy)-4-methoxybenzoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol, aldehyde, and acid counterparts. The ester group makes it more suitable for certain synthetic applications and can influence its solubility and stability.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 4-methoxy-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C22H20O4/c1-24-20-13-12-19(22(23)26-16-18-10-6-3-7-11-18)14-21(20)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 |
InChI Key |
SBPNFWXFSQTBDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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